

Applications of TA-02 in stem cell differentiation

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Compound of Interest		
Compound Name:	TA 02	
Cat. No.:	B1191931	Get Quote

Application Notes: TA-02

An innovative small molecule for the directed differentiation of pluripotent stem cells into neuronal lineages.

Introduction

TA-02 is a novel synthetic compound designed to efficiently and reproducibly guide the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into mature and functional neurons. This document provides researchers, scientists, and drug development professionals with detailed protocols and application data for utilizing TA-02 in stem cell research and neuronal development models. The methodologies outlined herein are intended to serve as a comprehensive guide for the successful application of TA-02 in laboratory settings.

Mechanism of Action

TA-02 promotes neuronal differentiation through the activation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and differentiation. By activating this cascade, TA-02 facilitates the expression of key neurogenic transcription factors, leading to the exit from pluripotency and commitment to a neuronal cell fate.

Applications

 Directed Differentiation of hPSCs: Reliable and high-yield generation of neuronal populations from hPSC cultures.



- Disease Modeling: Creation of in vitro models for neurodegenerative diseases using patientderived iPSCs.
- Drug Discovery and Toxicology: Screening of novel therapeutic compounds and assessment of neurotoxicity on a consistent and scalable platform.
- Developmental Biology Research: Investigation of the molecular mechanisms underlying human neuronal development.

Quantitative Data Summary

The following tables summarize the performance of TA-02 in promoting neuronal differentiation of hPSCs.

Table 1: Neuronal Differentiation Efficiency

Cell Line	TA-02 Concentration (μΜ)	Differentiation Duration (days)	% βIII-Tubulin Positive Cells (Mean ± SD)
hESC-H9	1	14	85 ± 5
iPSC (healthy donor)	1	14	82 ± 7
iPSC (disease model)	1	14	79 ± 6

Table 2: Gene Expression Analysis of Neuronal Markers (Fold Change vs. Undifferentiated Control)

Gene	TA-02 Treatment (Day 14)
PAX6	15.2
SOX1	12.8
MAP2	25.6
TUBB3 (βIII-Tubulin)	30.1



Experimental Protocols Protocol 1: Maintenance of Human Pluripotent Stem Cells

- Plate Coating: Coat culture plates with a suitable extracellular matrix, such as Vitronectin XF™, according to the manufacturer's instructions.[1]
- Cell Culture: Culture hPSCs in a serum-free medium, such as mTeSR™ Plus, on the coated plates.[1]
- Passaging: Passage cells every 4-5 days when the culture reaches approximately 60% confluency using a gentle cell dissociation reagent like Accutase™.[1]
- Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Neuronal Differentiation of hPSCs using TA-02

- Cell Seeding: Plate hPSCs as single cells onto matrix-coated plates at a density of 2 x 10⁴ cells/cm².
- Initiation of Differentiation: The following day, replace the maintenance medium with a neural induction medium supplemented with 1 μ M TA-02.
- Medium Changes: Perform a full medium change every other day for 14 days.
- Monitoring: Observe cell morphology daily. Neuronal progenitors will begin to appear around day 5, with more mature neuronal morphologies evident by day 10-14.

Protocol 3: Immunofluorescence Staining for Neuronal Markers

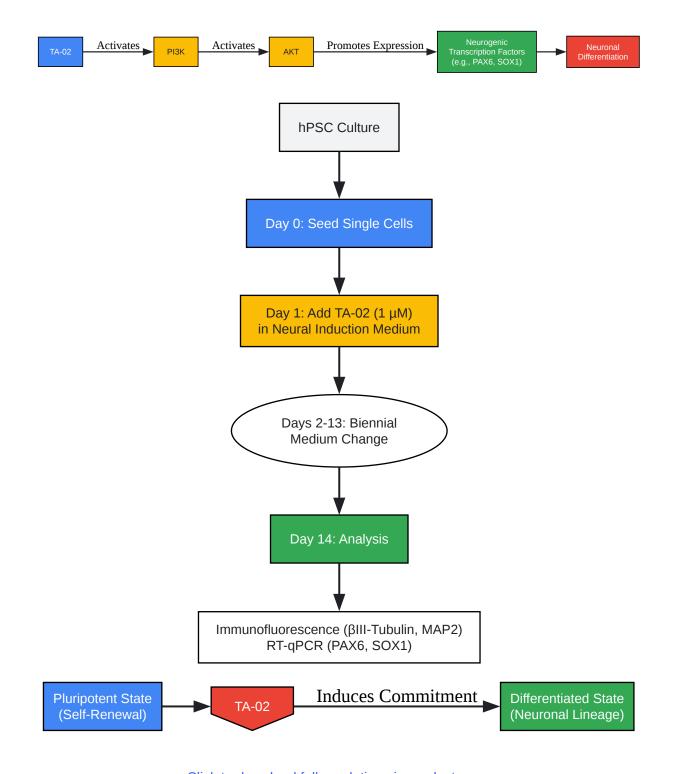
- Fixation: After 14 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.



- Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
- Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers (e.g., βIII-Tubulin, MAP2) overnight at 4°C.
- Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips.
- Imaging: Visualize the staining using a fluorescence microscope.

Visualizations Signaling Pathway of TA-02 in Neuronal Differentiation





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References

- 1. Differentiation of Human Induced Pluripotent Stem Cells into Keratinocytes PMC [pmc.ncbi.nlm.nih.gov]
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